N-Phenylphthalimide
Overview
Description
N-Phenylphthalimide is an organic compound with the molecular formula C14H9NO2. It is a derivative of phthalimide, where one of the hydrogen atoms on the nitrogen is replaced by a phenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of N-Phenylphthalimide is Protoporphyrinogen Oxidase (PPO) . PPO is a key enzyme in both chlorophyll (in plants) and haem (in animals) biosynthesis . It catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX via molecular oxygen .
Mode of Action
This compound interacts with its target, PPO, by inhibiting its activity . This inhibition disrupts the normal biosynthesis of chlorophyll and haem, leading to changes at the cellular level .
Biochemical Pathways
The inhibition of PPO by this compound affects the biosynthesis of chlorophyll and haem . This disruption can lead to downstream effects such as the prevention of normal plant growth, making this compound an effective herbicide .
Result of Action
The inhibition of PPO by this compound leads to significant cellular effects. For instance, it has been shown to exhibit excellent herbicidal activity against certain plant species . In addition, some this compound derivatives have been found to enhance the production of tumor necrosis factor alpha (TNF-alpha) in human leukemia cell lines .
Biochemical Analysis
Biochemical Properties
N-Phenylphthalimide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been found to inhibit the activity of certain enzymes, such as HIV-1 reverse transcriptase, which is crucial for the replication of the HIV virus . Additionally, this compound has shown potential as an anti-cancer agent by intercalating with DNA and disrupting its function . These interactions highlight the compound’s ability to modulate biochemical pathways and affect cellular processes.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death . Moreover, it can alter gene expression patterns, resulting in changes in cellular behavior and function. The compound’s impact on cellular metabolism includes the modulation of lipid levels, as it has been shown to reduce plasma cholesterol and triglyceride levels in animal models .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of enzymes, such as HIV-1 reverse transcriptase, and inhibits their activity . This inhibition prevents the replication of the virus and disrupts its life cycle. Additionally, this compound can intercalate with DNA, leading to the disruption of DNA function and the induction of apoptosis in cancer cells . These molecular interactions underline the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, making it suitable for long-term studies Long-term exposure to this compound has been observed to maintain its inhibitory effects on enzymes and its ability to induce apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to reduce plasma cholesterol and triglyceride levels, similar to commercially available hypolipidemic drugs . At higher doses, this compound may exhibit toxic or adverse effects, such as liver toxicity and gastrointestinal disturbances . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate lipid metabolism. The compound has been shown to increase HDL-cholesterol levels while reducing cholesterol and triglyceride levels . These effects are mediated through its interactions with enzymes involved in lipid metabolism, such as lipoprotein lipase and HMG-CoA reductase . By modulating these pathways, this compound can influence metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cells, this compound can bind to specific proteins that facilitate its distribution to various cellular compartments. These interactions determine the compound’s localization and accumulation within cells, influencing its activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound has been observed to localize in the nucleus, where it can interact with DNA and modulate gene expression . Additionally, this compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . These mechanisms ensure that the compound reaches its intended site of action, enhancing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Phenylphthalimide can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with aniline in the presence of a catalyst such as acetic acid. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of phthalic anhydride and aniline, with the reaction being carried out in large reactors under controlled temperature and pressure conditions. The product is then purified through recrystallization or other suitable methods to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: N-Phenylphthalimide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the phenyl group can be replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form N-phenylphthalamic acid under specific conditions.
Oxidation Reactions: Oxidation of this compound can lead to the formation of different derivatives depending on the oxidizing agent used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and other nucleophiles, often under basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed:
Substitution Reactions: Various substituted phthalimides.
Reduction Reactions: N-phenylphthalamic acid.
Oxidation Reactions: Oxidized derivatives of this compound.
Scientific Research Applications
N-Phenylphthalimide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic synthesis.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Comparison with Similar Compounds
N-Phenylphthalimide can be compared with other similar compounds, such as:
N-Methylphthalimide: Similar in structure but with a methyl group instead of a phenyl group.
N-Phenylsuccinimide: Contains a succinimide core instead of a phthalimide core.
N-Phenylmaleimide: Contains a maleimide core instead of a phthalimide core.
Uniqueness: this compound is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity compared to other phthalimide derivatives. Its ability to inhibit specific enzymes and its potential therapeutic applications make it a compound of significant interest in various fields of research .
Properties
IUPAC Name |
2-phenylisoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-13-11-8-4-5-9-12(11)14(17)15(13)10-6-2-1-3-7-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUPLJQNEXUUDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060166 | |
Record name | 1H-Isoindole-1,3(2H)-dione, 2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
520-03-6 | |
Record name | N-Phenylphthalimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=520-03-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Phenylphthalimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520036 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Phenylphthalimide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2769 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Isoindole-1,3(2H)-dione, 2-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Isoindole-1,3(2H)-dione, 2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-phenylphthalimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.531 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-PHENYL-1,3-ISOINDOLINEDIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA29QA196M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The mechanism of action for N-Phenylphthalimide varies depending on the target. For instance:
- α-Glucosidase Inhibition: this compound derivatives, particularly those with electron-withdrawing groups, can competitively inhibit α-glucosidase. This inhibition is thought to occur through binding at the active site, preventing substrate access. [] This inhibition is relevant for managing blood glucose levels in type 2 diabetes.
- Aminopeptidase N Inhibition: Certain this compound analogs are potent inhibitors of Aminopeptidase N (APN), a metalloprotease involved in tumor invasion and angiogenesis. [] The specific interactions and downstream effects depend on the substitution pattern on the phenyl ring and the presence of a homophthalimide skeleton.
- Thymidylate Synthase Inhibition: this compound derivatives can exhibit selective inhibition towards bacterial thymidylate synthase (TS) compared to human TS. [] X-ray crystallography studies have identified multiple binding modes within the active site, hindering classical structure-based drug design. Specific substituents influence the binding mode and selectivity.
ANone:
- Spectroscopic Data:
ANone: While this compound itself might not be widely recognized as a catalyst, its derivatives have been explored in catalytic applications:
- Vitamin B1 Catalyzed Synthesis: Vitamin B1 has been successfully employed as a catalyst for synthesizing this compound from aniline and phthalic anhydride in water. [] This method offers a green chemistry approach with high yields and excellent catalyst reusability.
- Surfactant Catalyzed Synthesis: Surfactants like sodium dodecylbenzene sulfonate (SDBS) have shown good catalytic activity in the synthesis of this compound. [] The use of surfactants can improve reaction rates and yields by facilitating the interaction between reactants.
ANone: Computational methods have been valuable in understanding the reactivity and properties of this compound:
- Mechanism of Acid Hydrolysis: Density functional theory (DFT) calculations were used to elucidate the mechanism of acid-catalyzed hydrolysis of this compound. The study provided insights into the rate-determining steps and the role of protonation. []
- Molecular Modeling for Anticonvulsant Activity: Molecular modeling techniques, comparing this compound derivatives with known anticonvulsants like ameltolide and thalidomide, guided the design of novel anticonvulsant candidates. [] These studies aimed to identify structural features contributing to anticonvulsant activity.
ANone:
- α-Glucosidase Inhibition: The presence of electron-withdrawing groups, such as nitro groups, at the ortho and para positions of the phenyl ring significantly enhances inhibitory activity against α-glucosidase. []
- Aminopeptidase N Inhibition: N-Phenylphthalimides bearing bulky substituents at the 2 and 6 positions of the phenyl ring, especially ethyl groups, display increased potency towards APN. [] Incorporation of a tetrahydroisoquinoline ring, forming N-phenylhomophthalimide derivatives, further improves APN selectivity over other proteases like dipeptidyl peptidase IV (DPP-IV). []
- Anticonvulsant Activity: In a series of this compound derivatives, 4-amino substituted analogs demonstrated the most potent activity against maximal electroshock seizures (MES) in mice. [, ] The nature and position of substituents on the phenyl ring significantly influenced the anticonvulsant potency and toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.